molecular formula C8H14Br2 B1605296 1,1-Bis(bromomethyl)cyclohexane CAS No. 21623-88-1

1,1-Bis(bromomethyl)cyclohexane

Cat. No. B1605296
CAS RN: 21623-88-1
M. Wt: 270 g/mol
InChI Key: NOHGQDGEAXAEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(bromomethyl)cyclohexane, also known as cyclohexane, 1,1-bis(bromomethyl)- , is a chemical compound with the molecular formula C8H14Br2 . It consists of a cyclohexane ring with two bromomethyl groups attached at the 1-position. The compound is a colorless to pale yellow liquid with a strong bromine odor. It is primarily used as an intermediate in organic synthesis and can be found in various chemical databases .

Scientific Research Applications

Polymer Formation and Structural Analysis

1,1-Bis(bromomethyl)cyclohexane has been studied in the context of polymer formation. For instance, 1,1-Bis(aminomethyl)cyclohexane, a related compound, reacts with formaldehyde to form a polymer that is isomerized into a nonacyclic compound. This process and the resulting compound's structure have been analyzed using X-ray analysis and NMR spectroscopy (Suissa, Romming, & Dale, 1997).

Bromination Studies

Studies have also explored the bromination of related compounds, such as 1,2-Dimethylenecyclohexane, to understand the effects of temperature on product distribution. This research contributes to the understanding of the chemical behavior of brominated cyclohexane derivatives, which is relevant to 1,1-Bis(bromomethyl)cyclohexane (Altundas, 2019).

Catalyst and Electron Donor Synthesis

The synthesis of compounds like 1,1-Bis(methoxymethyl)cyclohexane, derived from cyclohexanone, is important in the development of catalysts and electron donors used in industrial processes. These syntheses are optimized for yield and purity, contributing to advancements in chemical engineering and material science (Xiao-jun, 2011).

Development of Epoxy Resins

Research into epoxy resins involving halogenated bisphenol-C resins, which include cyclohexane derivatives, helps in understanding their mechanical, electrical, and chemical resistance properties. These findings are vital for the development of new materials in various industries (Kagathara & Parsania, 2001).

Crystal Structure Analysis

The crystal structure of compounds like 1,1′-(cyclohexane-1,2-diyl)bis(3-allylthiourea) has been studied, which is important for understanding the structural properties of cyclohexane derivatives. Such studies contribute to the field of crystallography and material science (Shu-ping, 2012).

properties

IUPAC Name

1,1-bis(bromomethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2/c9-6-8(7-10)4-2-1-3-5-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHGQDGEAXAEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90311475
Record name 1,1-bis(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(bromomethyl)cyclohexane

CAS RN

21623-88-1
Record name NSC243648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-bis(bromomethyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90311475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(bromomethyl)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Bis(bromomethyl)cyclohexane
Reactant of Route 2
1,1-Bis(bromomethyl)cyclohexane
Reactant of Route 3
Reactant of Route 3
1,1-Bis(bromomethyl)cyclohexane
Reactant of Route 4
Reactant of Route 4
1,1-Bis(bromomethyl)cyclohexane
Reactant of Route 5
Reactant of Route 5
1,1-Bis(bromomethyl)cyclohexane
Reactant of Route 6
Reactant of Route 6
1,1-Bis(bromomethyl)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.